4-[(Tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid
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Overview
Description
4-[(Tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid is a chemical compound that features a morpholine ring substituted with tert-butoxycarbonyl and carboxylic acid groups. This compound is often used in organic synthesis, particularly in the protection of amines due to its tert-butoxycarbonyl (Boc) group, which is an acid-labile protecting group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid typically involves the protection of the amine group in the morpholine ring with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous or organic solvent like acetonitrile, and the reaction conditions can vary from room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably .
Chemical Reactions Analysis
Types of Reactions
4-[(Tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group.
Substitution: The compound can undergo substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to remove the Boc group.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically results in the formation of the free amine .
Scientific Research Applications
4-[(Tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(Tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid primarily involves the protection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar Compounds
- 4-[(Tert-butoxy)carbonyl]-2,6-dimethylmorpholine-3-carboxylic acid
- (Tert-Butoxy)Carbonyl L-His (Trt)-Aib-OH
- 2-[(2S)-2-{[(Tert-butoxy)carbonyl]amino}-3-{1-(triphenylmethyl)-1H-imidazol-4-yl}propanamido]-2-methylpropanoic acid
Uniqueness
This compound is unique due to its specific substitution pattern on the morpholine ring, which provides distinct reactivity and stability compared to other Boc-protected compounds. Its ability to protect amines under mild conditions and be removed selectively makes it a valuable tool in organic synthesis .
Properties
Molecular Formula |
C12H21NO5 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid |
InChI |
InChI=1S/C12H21NO5/c1-7-6-13(11(16)18-12(3,4)5)9(10(14)15)8(2)17-7/h7-9H,6H2,1-5H3,(H,14,15) |
InChI Key |
RXOFKKJKNQFBHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(C(O1)C)C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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